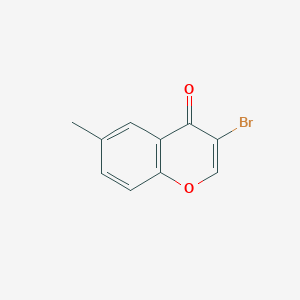

3-Bromo-6-methylchromone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

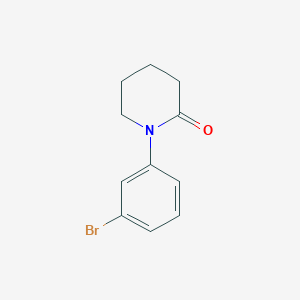

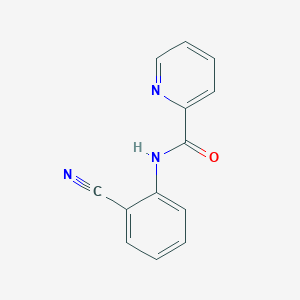

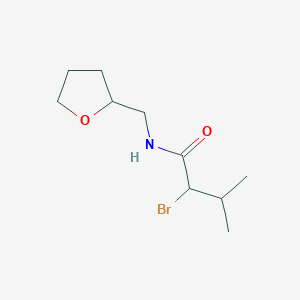

3-Bromo-6-methylchromone is a versatile building block that can be used in the synthesis of a variety of chemicals . It is an intermediate for the synthesis of 3,4-dimethylbenzaldehyde and is also used as a reagent in research . The molecular formula of 3-Bromo-6-methylchromone is C10H7BrO2 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylchromone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

A three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has been reported . The reaction with aliphatic amines or aminoalcohols at a higher temperature (80 °C) resulted in phosphinoyl-functionalized 3-aminomethylene chromanones .科学的研究の応用

Antimicrobial and Antibiofilm Activities

Studies have shown that chromone derivatives exhibit antimicrobial and antibiofilm activities against various pathogens . 3-Bromo-6-methylchromone could be explored for its efficacy in disrupting biofilms and inhibiting bacterial growth, which is crucial in medical device coatings and infection control.

Chemical Research and Reagents

As a reagent, 3-Bromo-6-methylchromone is used in chemical research to study different chemical reactions and mechanisms. It can be utilized in the preparation of chromone-containing sulfonamides and other chromone derivatives, which are of interest in medicinal chemistry .

Research on Multidrug Resistance

Chromone derivatives have been studied for their potential to reverse multidrug resistance in cancer cells . 3-Bromo-6-methylchromone could be investigated for its ability to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in tumor cells.

作用機序

Target of Action

It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .

Mode of Action

It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .

Biochemical Pathways

It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .

Result of Action

In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include 3-Bromo-6-methylchromone, have shown tumor cell-specific cytotoxicity .

特性

IUPAC Name |

3-bromo-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSIDWZOPALIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641063 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylchromone | |

CAS RN |

102653-68-9 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

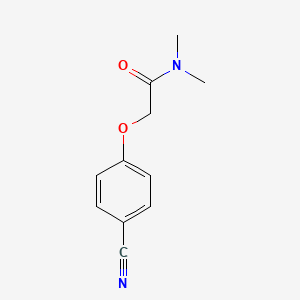

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

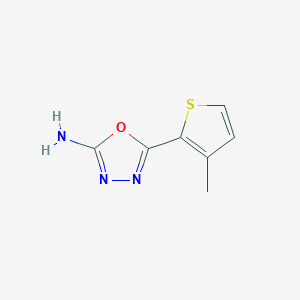

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)